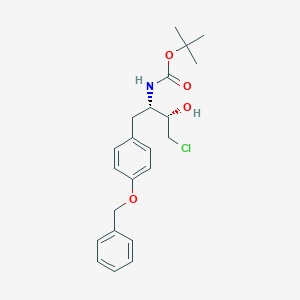
Tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C22H28ClNO4 and its molecular weight is 405.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate, with the CAS number 174801-33-3, is a synthetic organic compound notable for its potential biological activities. This article explores its chemical structure, biological interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H28ClNO4, with a molecular weight of approximately 405.92 g/mol. The structure includes a tert-butyl group, a benzyloxyphenyl moiety, and a chloro-hydroxybutane unit. These functional groups contribute to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| CAS Number | 174801-33-3 |
| Molecular Formula | C22H28ClNO4 |
| Molecular Weight | 405.92 g/mol |
| Chemical Class | Carbamate |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that the compound may exhibit:
- Enzyme Inhibition : The presence of the chloro and hydroxy groups may facilitate interactions with enzyme active sites, potentially inhibiting specific enzymatic pathways.
- Antioxidant Activity : Compounds with similar structures have been shown to possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of carbamate compounds can exhibit antimicrobial effects, warranting further investigation into this compound's efficacy against pathogens.
Case Studies and Research Findings
- Pharmacological Studies : A study conducted on structurally similar carbamates revealed that modifications in the side chains significantly influenced their pharmacokinetic profiles and biological activities. The specific stereochemistry of this compound may enhance its binding affinity to target receptors compared to its analogs .
- Toxicological Assessments : Toxicity studies have shown that while some carbamate derivatives exhibit low toxicity at therapeutic doses, careful evaluation is necessary for this compound due to the presence of chlorine and hydroxy groups which may pose risks at higher concentrations .
- Comparative Analysis with Similar Compounds : A comparison of biological activities among several related compounds indicates that structural variations significantly impact their effectiveness. For instance:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-tert-butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate | C22H26ClNO4 | Contains an oxo group instead of hydroxy |
| Benzyl carbamate derivatives | Varied | Commonly used in medicinal chemistry |
| 4-Chlorophenol derivatives | C6H5ClO | Used as intermediates in pharmaceutical synthesis |
特性
IUPAC Name |
tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUFXNUKGPALOJ-VQTJNVASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@@H](CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443596 |
Source


|
| Record name | tert-Butyl {(2S,3S)-1-[4-(benzyloxy)phenyl]-4-chloro-3-hydroxybutan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174801-33-3 |
Source


|
| Record name | tert-Butyl {(2S,3S)-1-[4-(benzyloxy)phenyl]-4-chloro-3-hydroxybutan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














